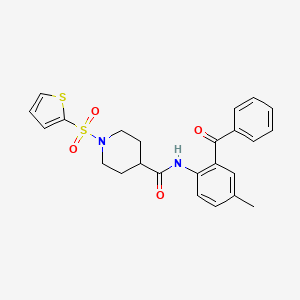![molecular formula C9H3F7O B2989815 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone CAS No. 1335013-55-2](/img/structure/B2989815.png)
2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone
概要
説明
2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone: is a fluorinated aromatic ketone with significant potential in various scientific and industrial applications. The presence of multiple trifluoromethyl groups and a fluorine atom on the phenyl ring enhances its chemical stability and reactivity, making it a valuable compound in organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several methods, including:
Direct Fluorination: : Treating the corresponding phenyl ketone with a fluorinating agent such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3) under controlled conditions.
Electrophilic Aromatic Substitution: : Introducing the trifluoromethyl group via electrophilic aromatic substitution reactions using trifluoromethylating reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Transition Metal-Catalyzed Reactions: : Employing transition metal catalysts such as palladium or copper to facilitate the trifluoromethylation of the aromatic ring.
Industrial Production Methods
In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of fluorinating agent and reaction conditions is optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.
Reduction: : Reduction reactions can reduce the ketone group to an alcohol.
Substitution: : Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Trifluoromethyl benzoic acid derivatives.
Reduction: : Trifluoromethyl phenyl alcohol.
Substitution: : Amides or other substituted trifluoromethyl compounds.
科学的研究の応用
This compound finds applications in various fields:
Chemistry: : Used as a building block in the synthesis of more complex fluorinated molecules.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of advanced materials with enhanced thermal and chemical stability.
作用機序
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and selectivity, leading to specific biological responses. The exact mechanism may vary depending on the application, but it generally involves modulation of biochemical pathways.
類似化合物との比較
2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone is unique due to its high fluorine content and specific structural features. Similar compounds include:
Trifluoromethylbenzene: : Lacks the ketone group and additional fluorine atom.
Fluorinated phenyl ketones: : May have fewer trifluoromethyl groups or different positions of fluorination.
特性
IUPAC Name |
2,2,2-trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F7O/c10-6-2-1-4(7(17)9(14,15)16)3-5(6)8(11,12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAMLBLEPGFYPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)(F)F)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2989733.png)
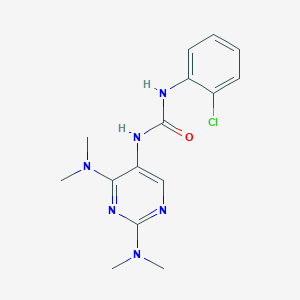
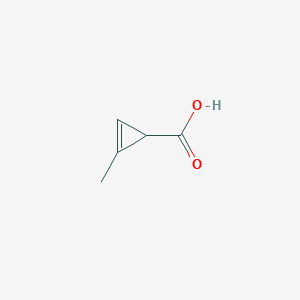
![6-(2,6-difluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2989738.png)

![{[(furan-2-yl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2989740.png)
![2-(3-fluorophenyl)-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2989741.png)
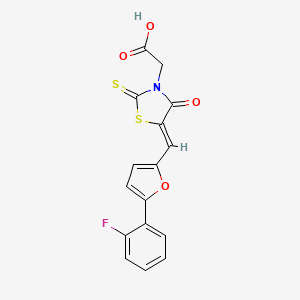
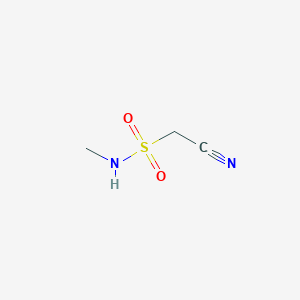
![2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2989747.png)

![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2989752.png)
![3-[(4-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2989753.png)
